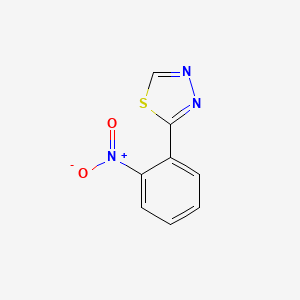
2-(2-Nitrophenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Nitrophenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group at the 2-position of the thiadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds as follows:
Formation of Thiosemicarbazone: 2-nitrobenzoyl chloride reacts with thiosemicarbazide to form 2-nitrobenzoyl thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group or other substituents on the aromatic ring.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1,3,4-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学研究应用
2-(2-Nitrophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound have shown promise in preclinical studies for treating various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(2-Nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes, receptors, or other molecular targets. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-(4-Nitrophenyl)-1,3,4-thiadiazole: Similar structure but with the nitro group at the 4-position.
2-Phenyl-1,3,4-thiadiazole: Lacks the nitro group, leading to different chemical properties.
2-(2-Aminophenyl)-1,3,4-thiadiazole: Reduction product of 2-(2-Nitrophenyl)-1,3,4-thiadiazole.
Uniqueness
This compound is unique due to the presence of both the nitro group and the thiadiazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The nitro group can participate in various chemical transformations, making the compound versatile for synthetic applications.
属性
CAS 编号 |
353498-24-5 |
|---|---|
分子式 |
C8H5N3O2S |
分子量 |
207.21 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H |
InChI 键 |
RVIKHNSRMLDCSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=CS2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


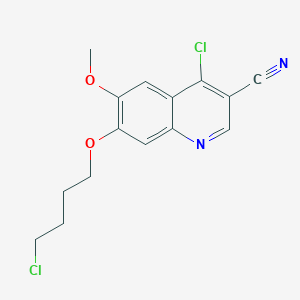

![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)
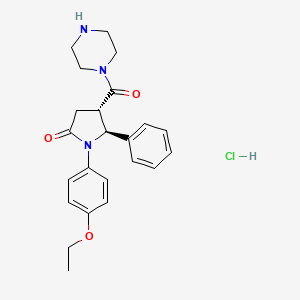
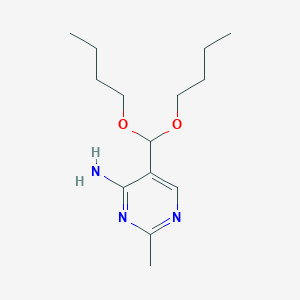
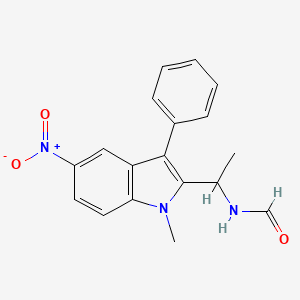
![(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
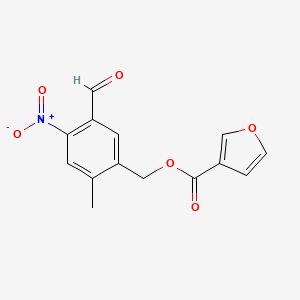
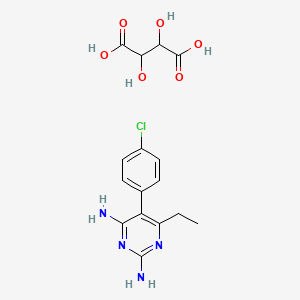

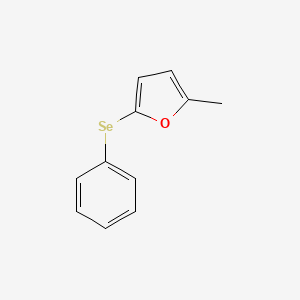

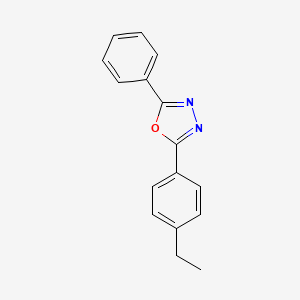
![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)
